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m-PEG2-acid

PROTAC Targeted Protein Degradation Linker Optimization

3-(2-Methoxyethoxy)propanoic acid (also known as m-PEG2-acid) is a short-chain polyethylene glycol (PEG) derivative containing a terminal carboxylic acid group (molecular formula: C₆H₁₂O₄; molecular weight: 148.16 g/mol). It is classified as a PEG-based linker (specifically a PEG2 variant, indicating two ethylene glycol repeat units) that serves as a versatile building block for the construction of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.

Molecular Formula C6H12O4
Molecular Weight 148.16 g/mol
CAS No. 149577-05-9
Cat. No. B1677424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG2-acid
CAS149577-05-9
Synonymsm-PEG2-acid
Molecular FormulaC6H12O4
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCOCCOCCC(=O)O
InChIInChI=1S/C6H12O4/c1-9-4-5-10-3-2-6(7)8/h2-5H2,1H3,(H,7,8)
InChIKeyKWMXBFIAGYXCCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methoxyethoxy)propanoic Acid (CAS 149577-05-9): A PEG2 Linker for PROTAC Synthesis and Chemical Biology


3-(2-Methoxyethoxy)propanoic acid (also known as m-PEG2-acid) is a short-chain polyethylene glycol (PEG) derivative containing a terminal carboxylic acid group (molecular formula: C₆H₁₂O₄; molecular weight: 148.16 g/mol) [1]. It is classified as a PEG-based linker (specifically a PEG2 variant, indicating two ethylene glycol repeat units) that serves as a versatile building block for the construction of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates [1]. The compound is characterized by its predicted physicochemical properties, including a density of 1.098±0.06 g/cm³, a boiling point of 244.2±20.0 °C, a pKa of 4.28±0.10, and a topological polar surface area of 55.8 Ų .

Why Linker Length and Terminal Group Matter: m-PEG2-acid vs. Other PEG and Non-PEG Alternatives in PROTAC Design


In PROTAC research and chemical biology, the linker is not a passive component but a critical determinant of ternary complex formation, degradation efficiency, and physicochemical properties [1]. While many PEG linkers exist (e.g., PEG1, PEG3, PEG4, PEG6, PEG8) and some share the carboxylic acid functional handle, they are not interchangeable with m-PEG2-acid due to three key factors: (1) linker length dictates the spatial proximity and orientation between the E3 ligase and target protein, with shorter PEG2 chains imposing a near-rigid span suitable for buried or sterically congested pockets [1]; (2) even minor variations in ethylene glycol repeat units can shift degradation activity between different protein targets (e.g., from one neosubstrate to another) [2]; and (3) the terminal carboxylic acid, while common to many linkers, offers optimal reactivity for stable amide bond formation with primary amines—a cornerstone of PROTAC assembly—when paired with the precise PEG2 length [3]. Substituting m-PEG2-acid with a longer PEG-acid or a non-PEG alkyl-acid linker without systematic evaluation may result in suboptimal or absent protein degradation.

Quantitative Comparative Evidence: m-PEG2-acid (CAS 149577-05-9) vs. Closest Analogs in PROTAC Linker Optimization


Linker Length Specificity: PEG2 Linker Determines GSPT1 Neosubstrate Degradation Activity

In a 2026 structure-activity relationship (SAR) study of Retro-2-based PROTACs incorporating variable-length PEG linkers, compounds with a PEG2 linker (i.e., m-PEG2-acid derivative) exhibited degradation of the translation termination factor GSPT1, whereas the expected degradation of the primary target (Retro-2.1 binding proteins) was not observed [1]. This demonstrates that the PEG2 length specifically enables GSPT1 degradation as a neosubstrate in this chemotype, a property not shared by shorter or longer PEG linkers in the same series [1].

PROTAC Targeted Protein Degradation Linker Optimization GSPT1

Functional Group Versatility: m-PEG2-acid as a PROTAC Linker vs. Functionalized m-PEG2 Derivatives

m-PEG2-acid (CAS 149577-05-9) contains a terminal carboxylic acid group that enables stable amide bond formation with primary amines when activated with reagents such as EDC or HATU [1]. In contrast, other m-PEG2 derivatives (e.g., m-PEG2-Br, m-PEG2-Tos) provide alternative reactivity profiles: the bromide variant participates in nucleophilic substitution, while the tosylate variant serves as an uncleavable ADC linker [2]. However, the carboxylic acid handle of m-PEG2-acid is preferred for direct conjugation to amine-containing E3 ligase ligands or target protein warheads without requiring additional functional group interconversion steps [1].

PROTAC Linker Chemistry Bioconjugation Amide Coupling

Physicochemical Properties: m-PEG2-acid vs. m-PEG2-OH (No Acid Handle)

m-PEG2-acid (CAS 149577-05-9) has a predicted LogP (XLogP3) of -0.6 and a topological polar surface area (tPSA) of 55.8 Ų, indicating moderate hydrophilicity suitable for aqueous solubility enhancement in PROTAC constructs . In comparison, the hydroxyl-terminated analog m-PEG2-OH (diethylene glycol monomethyl ether) has a higher predicted LogP of approximately -0.1 to 0.2 (based on fragment contributions) and lacks the carboxylic acid handle necessary for amide coupling without additional activation steps [1].

PROTAC Physicochemical Properties Solubility Hydrophilicity

Purity and Storage Requirements: m-PEG2-acid Procurement Considerations vs. Alternative Suppliers

Commercial specifications for m-PEG2-acid (CAS 149577-05-9) indicate a typical purity of ≥95% (as reported by BOC Sciences and Fluorochem), with recommended long-term storage at -20°C to prevent degradation . Some suppliers offer purities up to 98% (e.g., GlycoClick) for applications requiring higher purity [1]. In contrast, other PEG2 derivatives with different terminal groups (e.g., m-PEG2-Br) may have different purity specifications and storage requirements (e.g., 2-8°C for short-term storage), reflecting their distinct chemical stability profiles .

Chemical Procurement Quality Control Storage Stability PROTAC Building Blocks

Safety Profile: m-PEG2-acid Hazards vs. General Laboratory Handling Expectations

m-PEG2-acid (CAS 149577-05-9) is classified under the Globally Harmonized System (GHS) with hazard statements H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation), with a signal word 'Danger' [1]. In contrast, the hydroxyl analog m-PEG2-OH is typically classified only as an irritant (H315, H319) with a 'Warning' signal word . This difference in hazard classification reflects the corrosive nature of the carboxylic acid group in m-PEG2-acid, requiring more stringent personal protective equipment (PPE) and ventilation controls during handling.

Chemical Safety Hazard Communication Laboratory Procurement GHS Classification

Application Scenarios for 3-(2-Methoxyethoxy)propanoic Acid (m-PEG2-acid, CAS 149577-05-9) Based on Comparative Evidence


PROTAC Design Requiring Precise Linker Length Control for Neosubstrate Degradation

Researchers investigating novel PROTAC chemotypes where linker length is a critical determinant of degradation activity should utilize m-PEG2-acid. The 2026 study by Perraud et al. demonstrates that a PEG2 linker uniquely enabled GSPT1 degradation in a Retro-2-based PROTAC series, while other PEG lengths (PEG1, PEG3, PEG4) did not [1]. This scenario is particularly relevant when exploring structure-activity relationships (SAR) for challenging or novel protein targets where the optimal linker length is unknown, and systematic screening of PEG2, PEG4, and PEG6 variants is required. m-PEG2-acid provides the essential short, semi-rigid tether needed for buried or sterically congested binding pockets [2].

Direct Conjugation to Amine-Functionalized E3 Ligase Ligands in PROTAC Synthesis

m-PEG2-acid is the optimal choice when the synthetic route requires direct amide bond formation with an amine-containing E3 ligase ligand (e.g., VHL or CRBN ligands bearing primary amines). The terminal carboxylic acid group can be activated with EDC or HATU to form stable amide bonds without requiring additional functional group interconversion steps [3]. This contrasts with m-PEG2-OH (requiring activation to a leaving group) or m-PEG2-Br (nucleophilic substitution), which may introduce additional synthetic steps or lower yields. For labs synthesizing PROTACs with amine-functionalized ligands, m-PEG2-acid streamlines the workflow and improves overall yield [3].

Hydrophilicity Enhancement in PROTACs with Hydrophobic Warheads

For PROTACs incorporating hydrophobic target protein ligands (e.g., many kinase inhibitors), the hydrophilic nature of m-PEG2-acid (XLogP3: -0.6; tPSA: 55.8 Ų) improves aqueous solubility of the final bifunctional molecule compared to using non-PEG alkyl linkers or even the hydroxyl analog m-PEG2-OH (estimated LogP ~ -0.1 to 0.2) . This enhanced solubility is critical for achieving reliable dose-response curves in cellular assays and improving pharmacokinetic properties in animal studies. m-PEG2-acid provides a balance of minimal size (only 2 ethylene glycol units) with sufficient hydrophilicity to counteract the hydrophobicity of common warheads .

Chemical Biology Tool Development Requiring Defined, Short PEG Spacers

In chemical biology applications beyond PROTACs, such as the synthesis of fluorescent probes, affinity tags, or surface-immobilized ligands, m-PEG2-acid serves as an ideal short spacer (8 atoms, approximately 8.5 Å extended length) that minimizes perturbation of ligand binding while providing sufficient distance to reduce steric hindrance [4]. Compared to longer PEG linkers (e.g., PEG4, PEG6), the PEG2 variant imposes less conformational flexibility, which can be advantageous when a more rigid, defined distance is required between the functional payload and the target binding moiety [2]. This scenario applies to academic and industrial labs developing chemical probes for target validation, assay development, or mechanistic studies.

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